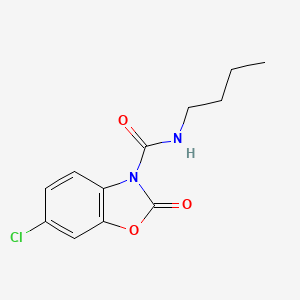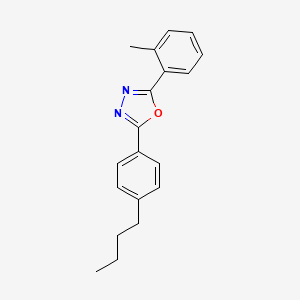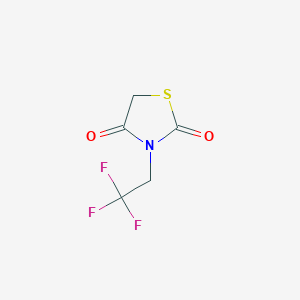
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide est un composé organique synthétique appartenant à la famille des benzoxazoles. Les benzoxazoles sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide implique généralement les étapes suivantes :
Formation du noyau benzoxazole : Le noyau benzoxazole peut être synthétisé par cyclisation de l’o-aminophénol avec des acides carboxyliques ou leurs dérivés.
N-Butylation : Le groupe N-butyle peut être introduit par des réactions de substitution nucléophile utilisant des halogénures de butyle.
Formation du carboxamide : Le groupe carboxamide peut être formé en faisant réagir l’intermédiaire avec des amines appropriées dans des conditions adéquates.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour les conditions de réaction et l’utilisation de catalyseurs pour améliorer le rendement et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe butyle, conduisant à la formation d’alcools, d’aldéhydes ou d’acides carboxyliques.
Réduction : Les réactions de réduction peuvent cibler le groupe oxo, le convertissant potentiellement en groupes hydroxyles.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Nucléophiles comme les amines, les thiols ou les alcoolates.
Principaux produits
Oxydation : Alcool butylique, aldéhyde butylique, acide butyrique.
Réduction : Dérivés hydroxylés.
Substitution : Divers dérivés benzoxazoliques substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel en tant qu’agent thérapeutique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
Le mécanisme d’action du N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide dépend de sa cible biologique spécifique. Il peut interagir avec des enzymes, des récepteurs ou d’autres protéines, conduisant à l’inhibition ou à l’activation de voies spécifiques. Les cibles moléculaires et les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide : Manque le groupe N-butyle.
N-butyl-2-oxo-1,3-benzoxazole-3(2H)-carboxamide : Manque l’atome de chlore.
N-butyl-6-chloro-1,3-benzoxazole-3(2H)-carboxamide : Manque le groupe oxo.
Unicité
Le N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide est unique en raison de la combinaison des groupes N-butyle, chlore et oxo, qui peuvent conférer des activités biologiques et une réactivité chimique spécifiques non observées dans d’autres composés similaires.
Propriétés
Formule moléculaire |
C12H13ClN2O3 |
|---|---|
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-3-6-14-11(16)15-9-5-4-8(13)7-10(9)18-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
Clé InChI |
YWURKKYMAHNFEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N1C2=C(C=C(C=C2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)

